molecular formula C27H27N3O4 B2794586 2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 932524-16-8

2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2794586
CAS No.: 932524-16-8
M. Wt: 457.53
InChI Key: ZLCVHRARVQPQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydroquinolin-2-one core substituted with a methoxy group at position 7, a phenylaminomethyl group at position 3, and an acetamide side chain linked to a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-23-11-8-19(9-12-23)16-29-26(31)18-30-25-15-24(34-2)13-10-20(25)14-21(27(30)32)17-28-22-6-4-3-5-7-22/h3-15,28H,16-18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVHRARVQPQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Pharmacological Implications

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Synthesis Yield Reference
Target Compound : 2-{7-Methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide 1,2-Dihydroquinolin-2-one - 7-OCH₃
- 3-(Phenylaminomethyl)
- N-(4-methoxyphenylmethyl)acetamide
Hypothesized kinase inhibition or analgesia Not reported
Analog 1 : 2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 1,2-Dihydroquinolin-2-one - 7-OCH₃
- 3-(4-Methylphenylaminomethyl)
- N-(3-CF₃-phenyl)acetamide
Enhanced lipophilicity (CF₃ group) Not reported
Analog 2 : 2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide Tetrahydroquinoxaline - 3-Oxo
- 1-(4-Methoxyphenoxy)acetyl
- N-(4-methoxyphenyl)acetamide
Potential solubility from phenoxy groups Not reported
Analog 3 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one - 4-Acetyl
- 6,6-Dimethyl
- N-(4-isopropylphenyl)acetamide
Reported antimicrobial activity 58%
Analog 4 : (4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid derivatives 1,2-Dihydroquinolin-2-one - 4-OH
- 1-CH₃
- Acetic acid side chain
Analgesic applications in preclinical studies Not reported

Key Observations :

  • Quinolinone Core vs. Heterocyclic Variants: The target compound and Analog 1 share the quinolinone core, which is associated with hydrogen-bonding capabilities and planar aromaticity for target binding. Analog 3’s morpholinone scaffold lacks aromaticity, favoring solubility but reducing rigidity .
  • The trifluoromethyl group in Analog 1 increases lipophilicity and metabolic stability, whereas the target compound’s 4-methoxyphenylmethyl group balances lipophilicity and solubility . Analog 3’s isopropylphenyl group may improve membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (MW ≈ 475 g/mol) is heavier than Analog 4 (MW ≈ 263 g/mol) due to its extended acetamide chain and methoxy groups .
  • Lipophilicity (logP) :
    • Target Compound: Estimated logP ~3.5 (methoxy and phenyl groups increase hydrophobicity).
    • Analog 1: Higher logP (~4.2) due to the CF₃ group .
    • Analog 4: Lower logP (~1.8) from the polar hydroxy and acetic acid groups .
  • Solubility: The 4-methoxyphenylmethyl group in the target compound may reduce aqueous solubility compared to Analog 2’s phenoxy-acetylated side chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.